molecular formula C6H3BrClN3 B2510305 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine CAS No. 540469-12-3

3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Cat. No.: B2510305
CAS No.: 540469-12-3
M. Wt: 232.47
InChI Key: FYWFJPNRYNRXPJ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroimidazo[1,2-A]pyrimidine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions, respectively, on the imidazo[1,2-A]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization and formation of the imidazo[1,2-A]pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted imidazo[1,2-A]pyrimidines, while oxidation can lead to the formation of N-oxides.

Scientific Research Applications

Chemistry: 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, which are crucial in understanding biological pathways and disease mechanisms.

Medicine: The medicinal applications of this compound are extensive. It is investigated for its potential as an anticancer agent, antiviral compound, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Bromo-7-chloroimidazo[1,2-A]pyridine
  • 3-Bromo-7-chloroimidazo[1,2-A]benzimidazole
  • 3-Bromo-7-chloroimidazo[1,2-A]pyrazine

Comparison: 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-6-10-5(8)1-2-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWFJPNRYNRXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540469-12-3
Record name 3-bromo-7-chloroimidazo[1,2-a]pyrimidine
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